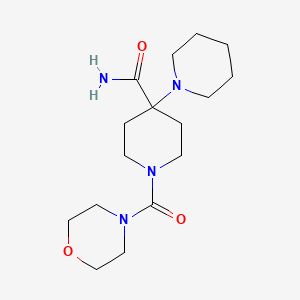
4-(4-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 4-(4-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine often involves microwave-assisted synthesis techniques, utilizing nucleophilic aromatic substitution reactions for rapid generation of heteroaryl ether core structures. This method has proven efficient for creating complex molecules with high yields, as demonstrated in the synthesis of related compounds like 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (Williams et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class can be elucidated using various spectroscopic techniques, including NMR, IR, and single-crystal X-ray diffraction. These methods confirm the non-planar nature of the molecules, with specific conformations like the sofa conformation observed in the piperidine ring. Such detailed structural analysis provides insights into the compound's molecular geometry and electronic properties (Xue Si-jia, 2012).
Chemical Reactions and Properties
The chemical reactivity of 4-(4-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine and its analogs includes interactions with biological targets, demonstrating potential bioactivity. For instance, some derivatives exhibit inhibitory activity toward specific enzymes, such as phosphodiesterase 5, highlighting their pharmacological relevance (N. Watanabe et al., 2000).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, play a crucial role in understanding the compound's behavior in different environments. Studies on related compounds have detailed their crystallization in specific space groups, providing valuable data for materials science applications (Yongshu Xie et al., 2003).
Chemical Properties Analysis
Investigations into the chemical properties of these compounds focus on their reactivity, stability, and interactions with other molecules. This includes their potential as ligands for receptors or as inhibitors for biological pathways, underscoring their importance in drug discovery and medicinal chemistry (R. Romagnoli et al., 2008).
科学的研究の応用
Synthesis and Material Chemistry
Synthesis of New Compounds
Research has explored the synthesis of novel compounds using derivatives similar to 4-(4-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine. These studies often focus on the preparation and characterization of compounds with potential applications in material science and medicinal chemistry. For instance, studies on the synthesis and characterization of new phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands have demonstrated the intricate chemical processes that can be facilitated by similar compounds (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Biomedical Applications
Cancer Research
A significant area of application is in the development of cytotoxic agents against various cancer cell lines. Research has indicated that derivatives of 4-(4-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine exhibit significant cell growth inhibitory activity on liver, breast, colon, gastric, and endometrial cancer cell lines. This suggests their potential as chemotherapeutic agents (Yarim, Koksal, Durmaz, & Atalay, 2012).
Antibacterial Activity
Research on bis-Schiff bases containing a piperazine ring, which share structural similarities with 4-(4-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine, has shown good antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. These findings highlight the compound's potential in the development of new antibacterial agents (Xu, Yang, Li, Zhao, Li, & Zhao, 2018).
特性
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(3-phenoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O/c25-22-11-9-20(10-12-22)19-27-13-15-28(16-14-27)26-18-21-5-4-8-24(17-21)29-23-6-2-1-3-7-23/h1-12,17-18H,13-16,19H2/b26-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMKXMMJOSSXEU-NLRVBDNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5551748.png)
![4,6-dichloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5551750.png)
![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide](/img/structure/B5551763.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5551777.png)
![1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5551784.png)
![(1R*,5R*)-N-(3-fluorophenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5551802.png)
![2-{2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5551811.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5551816.png)
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5551817.png)